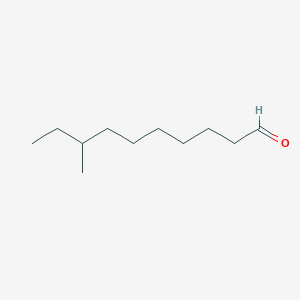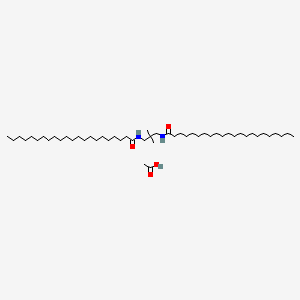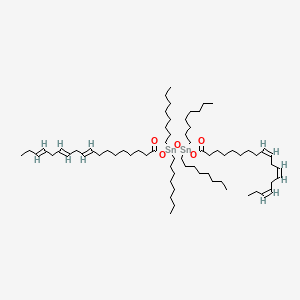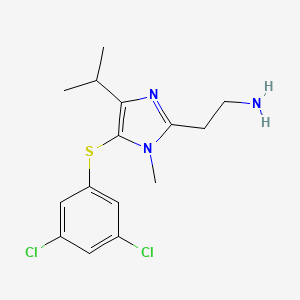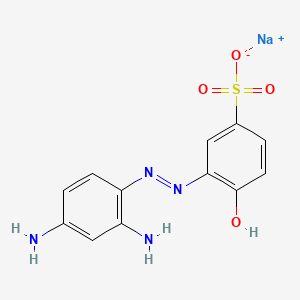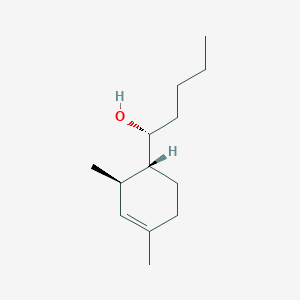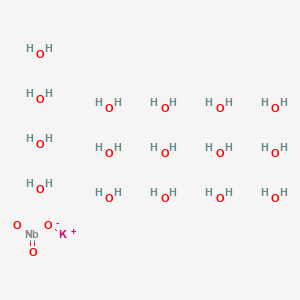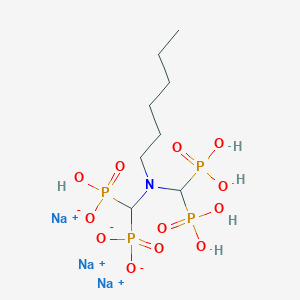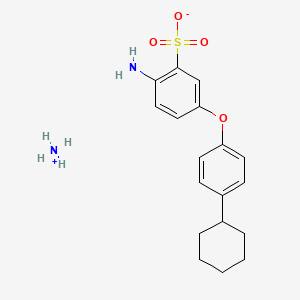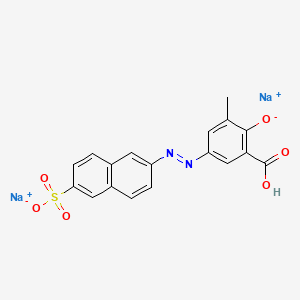
Disodium 3-methyl-5-((6-sulphonato-2-naphthyl)azo)salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of EINECS 282-081-4 involves various synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized conditions to ensure high yield and purity .
化学反応の分析
EINECS 282-081-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
EINECS 282-081-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. Industrially, it is used in the production of various commercial products .
作用機序
The mechanism of action of EINECS 282-081-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they are crucial for understanding the compound’s effects .
類似化合物との比較
EINECS 282-081-4 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds may share structural features or functional groups, but EINECS 282-081-4 may have unique properties that make it distinct. Some similar compounds include those with similar molecular formulas or chemical structures .
特性
CAS番号 |
84100-01-6 |
|---|---|
分子式 |
C18H12N2Na2O6S |
分子量 |
430.3 g/mol |
IUPAC名 |
disodium;6-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H14N2O6S.2Na/c1-10-6-14(9-16(17(10)21)18(22)23)20-19-13-4-2-12-8-15(27(24,25)26)5-3-11(12)7-13;;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChIキー |
SVPGNVUJXUQAAX-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


